REACTION_CXSMILES
|
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].C([Li])CCC.[F:13][CH:14]([CH2:19][CH2:20][CH2:21][CH3:22])[C:15](OC)=[O:16]>C1COCC1>[F:13][CH:14]([CH2:19][CH2:20][CH2:21][CH3:22])[C:15](=[O:16])[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4]
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Name
|
|
Quantity
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8.38 g
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Type
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reactant
|
Smiles
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CP(OC)(OC)=O
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
42 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
methyl fluorocaproate
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
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FC(C(=O)OC)CCCC
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Type
|
CUSTOM
|
Details
|
the reaction was stirred for 10 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
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Type
|
ADDITION
|
Details
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After addition
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Type
|
STIRRING
|
Details
|
the mixture was stirred at -78° C. for 45 minutes
|
Duration
|
45 min
|
Type
|
WAIT
|
Details
|
at room temperature for additional 45 minutes
|
Duration
|
45 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |